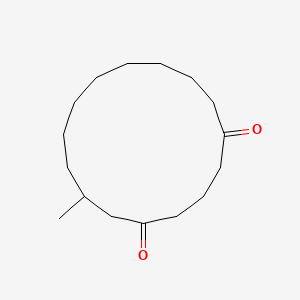
7-Methylcyclopentadecane-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the European Inventory of Existing Commercial Chemical Substances number 278-627-6 is a chemical substance that has been registered and recognized within the European Union’s regulatory framework. This compound is part of the European Inventory of Existing Commercial Chemical Substances, which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of this compound involves specific synthetic routes and reaction conditions. The exact methods can vary depending on the desired purity and application of the compound. Generally, the synthesis involves a series of chemical reactions that may include steps such as condensation, oxidation, reduction, and purification processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired outcome .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large-scale reactors and continuous production processes. The industrial methods focus on optimizing yield, reducing production costs, and ensuring consistent quality. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved .
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Wirkmechanismus
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to EINECS 278-627-6 include other substances listed in the European Inventory of Existing Commercial Chemical Substances that share similar chemical structures or properties. Examples include:
Amyl nitrite: (EC number 203-770-8)
Bismuth tetroxide: (EC number 234-985-5)
Mercurous oxide: (EC number 239-934-0).
Uniqueness
What sets EINECS 278-627-6 apart from these similar compounds is its specific chemical structure and the unique properties that arise from it. These properties may include its reactivity, stability, and the specific applications it is suited for in scientific research and industry .
Eigenschaften
CAS-Nummer |
77128-35-9 |
|---|---|
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
7-methylcyclopentadecane-1,5-dione |
InChI |
InChI=1S/C16H28O2/c1-14-9-6-4-2-3-5-7-10-15(17)11-8-12-16(18)13-14/h14H,2-13H2,1H3 |
InChI-Schlüssel |
FAIKGAFPJUMKGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCCCCCC(=O)CCCC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



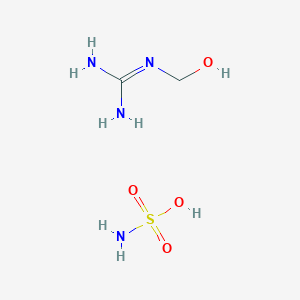

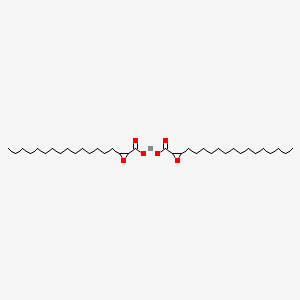
![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)
![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)

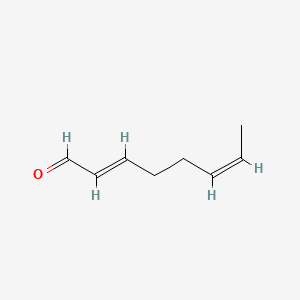

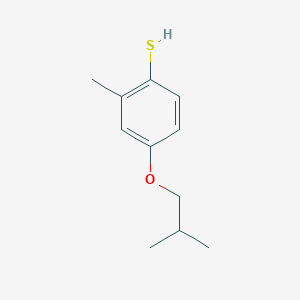
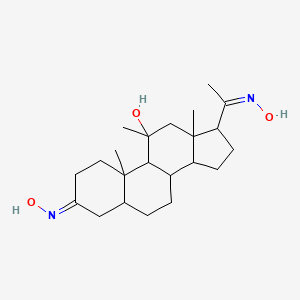
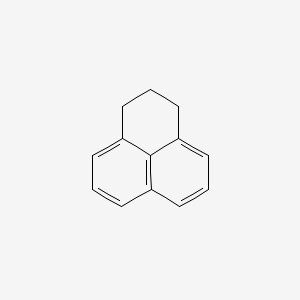

![1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12643861.png)
